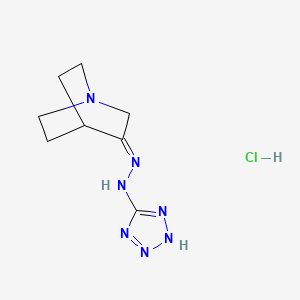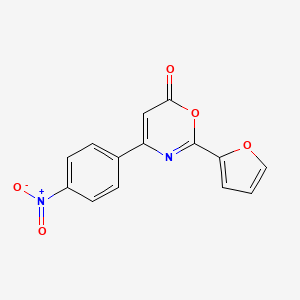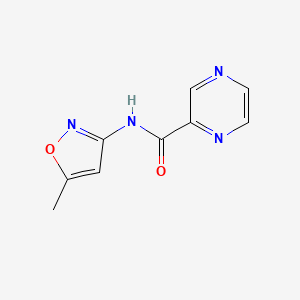
1-(2-bromobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain processing and stress responses. In
Mecanismo De Acción
1-(2-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain processing and stress responses. By blocking this receptor, 1-(2-bromobenzyl)-4-piperidinecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior, decrease anxiety-like behavior, and improve cognitive function. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-bromobenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more targeted investigations of its effects. However, one limitation is that it has only been tested in animal models, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(2-bromobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of research is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other therapeutic agents.
Métodos De Síntesis
1-(2-bromobenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromobenzylamine with 4-piperidone, followed by a series of chemical transformations to produce the final product. The synthesis method has been optimized to yield high purity and high yield of 1-(2-bromobenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-piperidinecarboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. One area of research has been in the treatment of drug addiction, as 1-(2-bromobenzyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models. Other studies have explored its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-4-2-1-3-11(12)9-16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDQSXBJOGXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)




![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)